molecular formula C12H9ClN2 B11888934 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile

2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile

Cat. No.: B11888934
M. Wt: 216.66 g/mol
InChI Key: KKGVUWZZZKDRMA-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloro-6-methylquinoline with malononitrile in the presence of a base such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds such as benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form a wide range of biologically active compounds makes it a valuable compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(6-chloro-4-methylquinolin-2-yl)acetonitrile

InChI

InChI=1S/C12H9ClN2/c1-8-6-10(4-5-14)15-12-3-2-9(13)7-11(8)12/h2-3,6-7H,4H2,1H3

InChI Key

KKGVUWZZZKDRMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)CC#N

Origin of Product

United States

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